molecular formula C16H21N3S B2819622 3-(2-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 379239-48-2

3-(2-methylpiperidin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2819622
CAS No.: 379239-48-2
M. Wt: 287.43
InChI Key: CCQMLCVCMDJDAZ-UHFFFAOYSA-N
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Description

4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzothiolo and pyrimidine rings, followed by the introduction of the piperidinyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. .

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against certain enzymes.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.

    2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[2,3-d]imidazol-1-yl)phenyl)propanenitrile: A novel PI3K/mTOR inhibitor with enhanced antitumor efficacy

benzothiolo[2,3-d]pyrimidine.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-11-6-4-5-9-19(11)15-14-12-7-2-3-8-13(12)20-16(14)18-10-17-15/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQMLCVCMDJDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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